molecular formula C9H8BrF3 B1498279 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene CAS No. 887268-18-0

1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene

Cat. No. B1498279
CAS RN: 887268-18-0
M. Wt: 253.06 g/mol
InChI Key: JQFCVKLDNIXKPP-UHFFFAOYSA-N
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Description

“1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H8BrF3 . It has a molecular weight of 253.059 Da .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene” consists of a benzene ring substituted with bromo, dimethyl, and trifluoromethyl groups . The exact positions of these substituents can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.059 Da . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., were not found in the search results.

Scientific Research Applications

Organic Synthesis

In organic chemistry, 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene is a valuable intermediate for synthesizing various organic compounds. Its bromine atom can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction , to form biaryl structures which are prevalent in many pharmaceuticals and organic materials.

Pharmaceutical Research

This compound serves as a building block in the synthesis of pharmaceuticals. The trifluoromethyl group is of particular interest due to its lipophilic nature, which can enhance the bioavailability of potential drug candidates . It can be used to create more complex molecules that may act as active pharmaceutical ingredients.

Material Science

In material science, the compound’s derivatives can be used to modify the properties of polymers and create new materials with desired characteristics like increased strength or chemical resistance. Its application in developing advanced materials is a growing area of research .

Agrochemical Research

The bromine and trifluoromethyl groups in 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene make it a precursor for the synthesis of agrochemicals. These compounds can be transformed into pesticides or herbicides, contributing to the development of new products that help in crop protection .

Chemical Engineering

In chemical engineering, this compound is used to study and optimize chemical processes such as catalysis and reaction kinetics. Its role in understanding the mechanisms of bromination and trifluoromethylation reactions is significant for industrial applications .

Analytical Chemistry

Analytical chemists may use 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene as a standard or reagent in chromatography and spectroscopy methods to identify or quantify other substances. Its distinct chemical structure allows for its use in method development and validation .

Environmental Science

The environmental impact of fluorinated compounds is an area of concern. Research involving 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene can help in understanding the environmental fate of such compounds, their breakdown products, and their potential effects on ecosystems .

properties

IUPAC Name

1-bromo-2,5-dimethyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-5-4-8(10)6(2)3-7(5)9(11,12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFCVKLDNIXKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660151
Record name 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene

CAS RN

887268-18-0
Record name 1-Bromo-2,5-dimethyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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